BenchChemオンラインストアへようこそ!

2-Fluoro Atorvastatin Sodium Salt

HMG-CoA reductase inhibition Structure-activity relationship (SAR) Lipophilicity

2-Fluoro Atorvastatin Sodium Salt (CAS 1346598-86-4, racemic) is a synthetic, ortho-fluorinated congener within the atorvastatin impurity landscape, formally designated as (βR,δR)-2-(2-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid sodium salt. It belongs to the class of process-related impurities arising during the synthesis of atorvastatin calcium, a widely prescribed HMG-CoA reductase inhibitor, and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA).

Molecular Formula C₃₃H₃₄FN₂NaO₅
Molecular Weight 580.62
Cat. No. B1158100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro Atorvastatin Sodium Salt
Synonyms(βR,δR)-2-(2-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; 
Molecular FormulaC₃₃H₃₄FN₂NaO₅
Molecular Weight580.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro Atorvastatin Sodium Salt: Structural Identity, Impurity Class, and Procurement-Relevant Characteristics


2-Fluoro Atorvastatin Sodium Salt (CAS 1346598-86-4, racemic) is a synthetic, ortho-fluorinated congener within the atorvastatin impurity landscape, formally designated as (βR,δR)-2-(2-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid sodium salt . It belongs to the class of process-related impurities arising during the synthesis of atorvastatin calcium, a widely prescribed HMG-CoA reductase inhibitor, and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [1].

Why 2-Fluoro Atorvastatin Sodium Salt Cannot Be Replaced by Parent Atorvastatin or Other Positional Fluoro-Impurities in Analytical Workflows


Positional fluorination on the atorvastatin phenyl ring—ortho (2-fluoro) versus para (4-fluoro, as in the parent drug) versus meta (3-fluoro)—generates distinct physicochemical and chromatographic signatures that preclude simple interchangeability in regulated analytical settings. The ortho-fluoro substitution alters the electron density distribution of the aromatic system, shifts the molecule's lipophilicity (as reflected by computed partition coefficients), and changes the hydrogen-bonding capacity of the adjacent amide and hydroxyl pharmacophores, all of which translate into unique retention behavior under reversed-phase HPLC conditions [1]. Consequently, a reference standard of the specific 2-fluoro impurity is mandatory for accurate peak identification, system suitability testing, and impurity quantification in atorvastatin API and finished dosage forms; substituting with the parent drug (4-fluoro) or a meta-fluoro analog introduces systematic errors in retention time matching, relative response factor determination, and mass spectrometric confirmation [2].

2-Fluoro Atorvastatin Sodium Salt: Quantitative Differentiation Evidence Against Key Comparators


Positional Fluorination Impact: Ortho- (2-Fluoro) Versus Para- (4-Fluoro, Parent Atorvastatin) Lipophilicity and Predicted Biological Activity

Computational and in vitro profiling of atorvastatin positional fluoro-analogs reveals that the ortho- (2-fluoro) substitution yields a higher calculated LogP (5.8) compared to the para- (4-fluoro) parent atorvastatin (LogP 5.6), indicating measurably greater lipophilicity. This shift in partition coefficient is accompanied by a change in predicted HMG-CoA reductase inhibitory potency . Note: The quantitative IC₅₀ and metabolic half-life values for the 2-fluoro analog cited in certain vendor comparison tables (IC₅₀ ≈ 2.1 nM; t₁/₂ ≈ 4.7 hr) are reproduced across multiple secondary sources but could not be traced to a primary peer-reviewed publication or accessible patent corpus within the search scope; they are therefore classified here as Class-level inference pending independent verification.

HMG-CoA reductase inhibition Structure-activity relationship (SAR) Lipophilicity

Chromatographic Orthogonality: Retention Time Differentiation of 2-Fluoro Atorvastatin Sodium Salt from Desfluoro-Atorvastatin in Validated HPLC Methods

In the validated gradient reversed-phase HPLC method established by Ertürk et al. (2003) for atorvastatin impurity determination, desfluoro-atorvastatin (DFAT)—the non-fluorinated analog—elutes as a fully resolved peak distinct from atorvastatin (AT) and diastereomer-atorvastatin (DSAT) [1]. While the Ertürk method does not include 2-fluoro atorvastatin as a named impurity, the chromatographic principle is directly transferable: the introduction of the ortho-fluoro substituent alters the compound's polarity and hydrophobic interaction with the stationary phase relative to both the desfluoro analog and the parent 4-fluoro drug, producing a unique retention factor (k') that enables unambiguous identification when the authentic 2-fluoro reference standard is employed for peak spiking and relative retention time (RRT) determination.

Reversed-phase HPLC Impurity profiling System suitability

Mass Spectrometric Differentiation: Distinct Molecular Ion and Fragmentation Pattern of 2-Fluoro Atorvastatin Sodium Salt Versus 3-Fluoro and Difluoro Analogs

The 2-fluoro atorvastatin sodium salt (C₃₃H₃₄FN₂NaO₅, MW 580.62) presents a monoisotopic molecular ion at m/z 581.2 [M+Na]⁺ that is isobaric with the 3-fluoro positional isomer (also C₃₃H₃₄FN₂NaO₅, MW 580.62) but distinguishable from difluoro atorvastatin EP Impurity C (C₃₃H₃₄F₂N₂NaO₅, MW 598.63) by a mass difference of +18 Da . Definitive differentiation between the 2-fluoro and 3-fluoro isomers, however, requires orthogonal analytical techniques: ¹⁹F NMR spectroscopy resolves the distinct fluorine chemical shift environments (ortho-fluoro aromatic vs. meta-fluoro aromatic), and LC-MS/MS collision-induced dissociation (CID) produces diagnostic product ions whose relative abundances reflect the positional influence of fluorine on the fragmentation pathway of the heptanoic acid side chain and pyrrole core [1].

LC-MS/MS Impurity identification Mass spectrometry

Regulatory Recognition: Inclusion of 2-Fluoro Atorvastatin in Pharmacopeial Impurity Profiling Versus Unlisted Process Impurities

2-Fluoro Atorvastatin is recognized as a process-related impurity of atorvastatin API and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and QC applications for ANDA submissions [1][2]. Unlike some unlisted or poorly characterized process impurities that require extensive in-house structural elucidation, the 2-fluoro analog is commercially available as a fully characterized reference standard from multiple accredited suppliers (Toronto Research Chemicals, SynZeal, Veeprho), each providing lot-specific Certificates of Analysis that include HPLC purity, water content, residual solvents, and identity confirmation by NMR and MS . This pre-existing characterization package significantly reduces the regulatory burden for ANDA applicants compared to sourcing or synthesizing an uncharacterized impurity.

Pharmacopeial compliance ICH guidelines Reference standard

Procurement-Driven Application Scenarios for 2-Fluoro Atorvastatin Sodium Salt Reference Standard


Establishing a Validated HPLC Impurity Method for Atorvastatin ANDA Submissions

QC laboratories preparing ANDA dossiers must demonstrate that their proposed HPLC method can resolve and quantify all known and unknown process impurities exceeding the ICH Q3A identification threshold (0.10%). The 2-Fluoro Atorvastatin Sodium Salt reference standard is used for peak location/spiking experiments to confirm that the ortho-fluoro impurity peak is chromatographically resolved from atorvastatin (RRT), desfluoro-atorvastatin, and the diastereomer impurity, as established in the Ertürk et al. (2003) framework [1]. System suitability criteria—including resolution (Rs ≥ 1.5 between critical peak pairs) and relative standard deviation (RSD ≤ 2.0% for replicate injections)—are verified using the authentic 2-fluoro standard. The characterized standard further supports relative response factor (RRF) determination, eliminating the need for isolated impurity synthesis.

LC-MS/MS Confirmatory Testing of Atorvastatin API Batches Suspected of Ortho-Fluoro Contamination

When a pharmaceutical manufacturer detects an unknown impurity peak in atorvastatin API at levels approaching the ICH Q3A reporting threshold (0.05%), the 2-Fluoro Atorvastatin Sodium Salt standard enables rapid identity confirmation via LC-MS/MS. The method uses the authentic standard to establish the expected retention time, precursor ion (m/z 581.2 [M+Na]⁺), and diagnostic product ion spectrum under standardized CID conditions . This targeted approach avoids the need for preparative-scale isolation and full de novo structural characterization, accelerating the out-of-specification (OOS) investigation timeline and supporting batch disposition decisions.

Building an In-House Spectral Library for Atorvastatin Process Impurity Profiling

R&D organizations developing generic atorvastatin formulations benefit from constructing a comprehensive spectral library of all accessible process impurities. The 2-Fluoro Atorvastatin Sodium Salt standard contributes ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution MS data to this library [2]. The distinct ¹⁹F NMR chemical shift of the ortho-fluorophenyl group (differentiated from the parent para-fluoro and meta-fluoro congeners) provides a definitive fingerprint for tracking this impurity across synthetic route optimization studies, enabling process chemists to identify the fluorination step or reagent that generates the ortho-fluoro byproduct and implement corrective process controls.

Forced Degradation Studies for Stability-Indicating Method Validation

Under ICH Q1A(R2) stability testing requirements, atorvastatin drug substance and product are subjected to hydrolytic (acid/base), oxidative, thermal, and photolytic stress conditions to establish stability-indicating capability [1]. The 2-Fluoro Atorvastatin Sodium Salt standard serves as a marker for assessing whether ortho-fluoro impurity levels increase under specific stress conditions (e.g., photolysis-induced fluorine migration or thermal rearrangement). The characterized standard enables accurate quantification of any 2-fluoro impurity formed during forced degradation, demonstrating that the analytical method is truly stability-indicating and capable of detecting this specific degradation pathway.

Quote Request

Request a Quote for 2-Fluoro Atorvastatin Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.